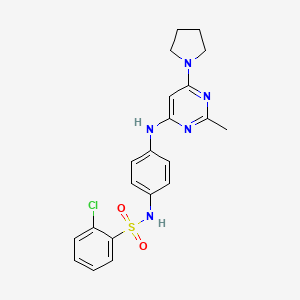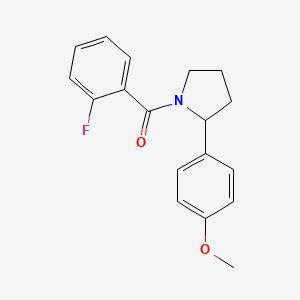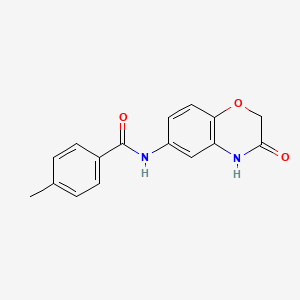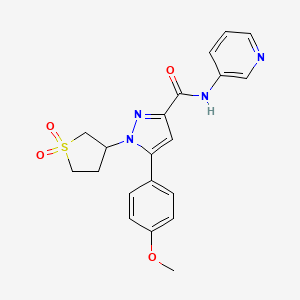![molecular formula C29H23ClFN5O B11328392 {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B11328392.png)
{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl, phenyl, and fluorobenzoyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome. .
Scientific Research Applications
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. By modulating these pathways, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation .
Comparison with Similar Compounds
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(3-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrrolopyrimidines with potential biological activities, but they differ in their functional groups and specific applications.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure but have different substituents, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C29H23ClFN5O |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C29H23ClFN5O/c30-22-9-11-24(12-10-22)36-18-25(20-5-2-1-3-6-20)26-27(32-19-33-28(26)36)34-13-15-35(16-14-34)29(37)21-7-4-8-23(31)17-21/h1-12,17-19H,13-16H2 |
InChI Key |
SUEKPFKAUAZQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C(=O)C6=CC(=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B11328312.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11328322.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11328345.png)
![2-(3,4-dimethoxybenzyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11328351.png)

![1-(3,4-Dichlorophenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11328369.png)
![4-fluoro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11328370.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chlorobenzamide](/img/structure/B11328378.png)


![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11328393.png)
![1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine](/img/structure/B11328397.png)
![5-bromo-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11328403.png)
